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Get Quote

Executive Summary & Structural Significance

N-Benzyl azetidine serves as a critical pharmacophore and synthetic intermediate in modern
medicinal chemistry.[1] Unlike its five-membered (pyrrolidine) and six-membered (piperidine)

analogs, the four-membered azetidine ring possesses significant ring strain (~26 kcal/mol).[1]
This strain imparts unigue reactivity profiles and lowers the energy barrier for metabolic
functionalization, making it a valuable scaffold for fragment-based drug discovery (FBDD).

The N-benzyl group acts as both a lipophilic anchor and a versatile protecting group,
modulating the basicity of the nitrogen center and influencing the "butterfly" puckering
conformation of the ring. This guide provides a comprehensive analysis of its physicochemical
properties to support its application in the synthesis of therapeutics such as cobimetinib and
baricitinib.[1]

Physicochemical Properties Profile

The following data aggregates experimental and high-confidence predicted values for 1-
benzylazetidine.
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General Physical Constants

Property Value | Range Notes
CAS Number 7730-39-4
C
Molecular Formula H
N
Molecular Weight 147.22 g/mol

Physical State

Colorless to pale yellow liquid

Volatile; typically purified via
vacuum distillation.[1]

Predicted.[1] Experimental

purification often requires

Boiling Point ~250 °C (760 mmHg)
reduced pressure (e.g., 60-65
°C at 1-2 mmHg).

Density 0.96 £ 0.05 g/cm3 Liquid at RT.[1]

Refractive Index (

)

~1.520

Typical for N-benzylated
heterocycles.[1]

Solubility

Soluble in DCM, THF, MeOH,
Et20

Limited solubility in water due

to lipophilic benzyl group.

Acid-Base & Lipophilic Profile
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Parameter Value Mechanistic Insight

Lower than azetidine (11.3).[1]
The electron-withdrawing
inductive effect of the benzyl

pKa (Conjugate Acid) 9.0 - 9.5 (Est.) group reduces the electron
density on the nitrogen lone
pair compared to the

unsubstituted amine.

Moderate lipophilicity allows for

good membrane permeability

LogP 19-21 ] o o
while maintaining solubility in
polar organic solvents.[1]

H-Bond Donors 0 Tertiary amine.[1]

Nitrogen lone pair is sterically

H-Bond Acceptors 1 accessible but electronically

modulated by ring strain.[1]

Conformational Analysis & Ring Strain

The azetidine ring is not planar. To alleviate torsional strain (eclipsing interactions), it adopts a
puckered "butterfly" conformation.

» Puckering Angle: The ring puckers by approximately 30-37°.[1]
¢ Inversion Barrier: The energy barrier for nitrogen inversion is low (~6—10 kcal/mol).[1]

o Substituent Orientation: In N-benzyl azetidine, the bulky benzyl group preferentially adopts a
pseudo-equatorial position to minimize 1,3-diaxial-like steric repulsions with the ring protons.

[1]

Diagram 1: Conformational Dynamics &
Physicochemical Impact
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Enhanced Reactivity

Promotes (Ring Opening)

Ring Strain
(~26 kcal/mol)

Butterfly Conformation Facilitates Nitrogen Inversion
(Non-planar) (Low Barrier)

Favors Pseudo-Equatorial

N-Benzyl Group Inductive Effect (-I) Modulated Basicity

(Steric Bulk) (pKa ~9.3)
Increases LogP

Lipophilicity
(LogP ~2.0)

Click to download full resolution via product page
Caption: Interplay between ring strain, N-substitution, and resulting physicochemical properties.

Spectroscopic Fingerprint

Accurate identification of N-benzyl azetidine relies on distinguishing the specific signals of the
strained ring protons from the benzylic protons.

Proton NMR ( H NMR, 300/400 MHz, CDCI )
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Shift (
Position Multiplicity Integration
ppm)

Assignment
Logic

) ) Phenyl ring
Aromatic 7.20-7.40 Multiplet (m) 5H
protons.[1]

Characteristic

sharp singlet for
Benzylic 3.58 Singlet (s) 2H N-CH

-Ph.[1]

Hz.[1]

Ring C2/C4 3.23 Triplet (t) 4H Deshielded by
adjacent

Nitrogen.[1]

Hz.[1][2]

Ring C3 2.10 Quintet (quin) 2H Shielded central

methylene.[1]

Carbon NMR ( C NMR, CDCI )

e Aromatic Carbons: ~127.0 — 138.0 ppm (4 signals).[1]
e Benzylic Carbon:63.5 ppm.[1]

» Ring C2/C4:55.0 — 56.0 ppm (Strained C-N bonds appear upfield relative to unstrained
analogs).[1]

e Ring C3:16.0 — 18.0 ppm (Highly shielded characteristic signal).[1]

Experimental Protocol: Synthesis & Purification

This protocol describes the Reductive Cyclization method, which is preferred over direct
alkylation of azetidine due to the volatility and instability of the free azetidine base.
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Method: One-Pot Cyclization from Benzaldehyde

Reaction Type: Reductive Amination / Cyclization Scale: 10 mmol basis[1]

Reagents:
e Benzaldehyde (1.0 eq)

3-Bromopropylamine hydrobromide (1.0 eq)[1]

Sodium Borohydride (NaBH

) (1.5 eq)

Triethylamine (Et

N) (1.1 eq)

Solvent: Methanol (MeOH) or THF

Step-by-Step Workflow:

e Imine Formation:
o Dissolve 3-bromopropylamine HBr (2.19 g, 10 mmol) in MeOH (20 mL).
o Add Et

N (1.5 mL) to neutralize the salt.

o Add Benzaldehyde (1.06 g, 10 mmol) dropwise.

o Stir at Room Temperature (RT) for 2—4 hours. Checkpoint: Monitor disappearance of
aldehyde via TLC (Hex/EtOAc).

e Reductive Cyclization:
o Cool the mixture to 0 °C.

o Add NaBH
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(0.57 g, 15 mmol) portion-wise (Caution: Gas evolution).

o Allow the mixture to warm to RT and then heat to reflux (60 °C) for 12—16 hours.
Mechanism: Reduction of imine to amine, followed by intramolecular nucleophilic
displacement of bromide.

e Workup & Purification:
o Quench with saturated NaHCO
1]
o Extract with Dichloromethane (DCM) (3 x 20 mL).
o Dry organic layer over Na

SO
and concentrate in vacuo.[1]

o Purification: Distill under reduced pressure (vacuum distillation) or perform flash
chromatography (Silica, 5-10% MeOH in DCM).[1]

- -
Diagram 2: Synthetic Pathwa
9 - Oy y
T ]
Benzaldehyde Condensation ! Intermediate Imine | > Reduction : Linear Amine | Cyclization 1-Benzylazetidine
+ 3-Bromopropylamine (-H20) ] (In Situ) I (NaBH4) | (Gamma-bromo) I (Intramolecular SN2) (Final Product)
______________ [ S

Click to download full resolution via product page
Caption: Reductive cyclization pathway avoiding the handling of volatile free azetidine.
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¢ Couty, F,, et al.Azetidines in Organic Synthesis. Organic Preparations and Procedures
International.[1] (Review of ring strain and reactivity).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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